7-ACETOXYINDOLE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

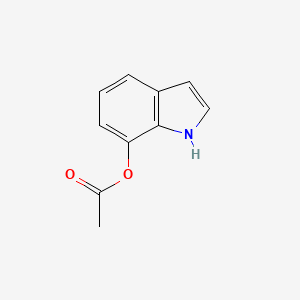

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-7-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGBZZJOICJSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547044 | |

| Record name | 1H-Indol-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5526-13-6 | |

| Record name | 1H-Indol-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Acetoxyindole: Chemical Properties, Structure, and Synthetic Utility

This guide provides a comprehensive technical overview of 7-acetoxyindole (1H-indol-7-yl acetate), a key heterocyclic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core chemical properties, structural characteristics, and synthetic applications, offering field-proven insights into its handling and utility.

Executive Summary

This compound is a versatile derivative of the indole scaffold, distinguished by an acetoxy group at the 7-position of the benzene ring. This modification enhances both its reactivity and solubility, making it a valuable building block in the synthesis of complex bioactive molecules.[1] It serves as a crucial precursor in the development of novel therapeutic agents, particularly those targeting neurological disorders and cancer.[1] Furthermore, its derivatives have shown potential as anti-inflammatory and analgesic agents, highlighting its significance in medicinal chemistry.[1] This document will provide a detailed examination of its chemical identity, structural features, analytical characterization, synthesis, and reactivity, grounded in established chemical principles.

Chemical Identity and Physical Properties

This compound is commercially available as an off-white solid. Its fundamental identifiers and key physical properties are summarized below for quick reference. Proper storage at 0-8°C is recommended to ensure its stability.[1]

| Property | Value | Source(s) |

| CAS Number | 5526-13-6 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 51 - 54 °C | |

| Boiling Point | 253 - 254 °C | |

| Partition Coefficient (log P) | 2.14 (experimental) |

Molecular Structure and Spectroscopic Analysis

The foundational structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The acetoxy substituent is located at position 7 on the benzene portion of the indole core.

Caption: Chemical structure of this compound (1H-indol-7-yl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the pyrrole ring, and the methyl protons of the acetoxy group. The N-H proton typically appears as a broad singlet far downfield (>10 ppm). The aromatic protons (H2, H3, H4, H5, H6) will appear in the aromatic region (approx. 6.5-7.6 ppm), with coupling patterns determined by their positions. The methyl protons of the acetyl group will be a sharp singlet in the aliphatic region, typically around 2.3-2.4 ppm.

-

¹³C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (approx. 168-172 ppm). The aromatic and pyrrole carbons will resonate in the 100-140 ppm range. The methyl carbon of the acetoxy group will appear upfield (approx. 20-22 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides clear evidence for its key functional groups. The absence or presence of specific bands is highly informative.[4]

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

|---|---|---|---|

| ~3400 | N-H | Stretch | Medium, Sharp |

| ~3100-3000 | Aromatic C-H | Stretch | Medium |

| ~1760-1735 | C=O (Ester) | Stretch | Strong |

| ~1600 & ~1500 | C=C | Aromatic Ring Stretch | Medium |

| ~1200-1150 | C-O (Ester) | Stretch | Strong |

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretch of the ester group.[5][6][7] The presence of a sharp N-H stretch and aromatic C-H stretches further confirms the indole structure.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding precursor, 7-hydroxyindole. The acetoxy group can serve both as a means to modify the electronic properties of the indole ring and as a protecting group for the hydroxyl functionality.

General Synthesis Protocol: Acetylation of 7-Hydroxyindole

The conversion of 7-hydroxyindole to this compound is a standard esterification reaction. The phenolic hydroxyl group is acetylated, typically using acetic anhydride or acetyl chloride in the presence of a base.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

The Strategic Synthesis and Application of 7-Acetoxyindole: A Technical Guide for Medicinal Chemists

Introduction: The Versatile Role of the Indole Nucleus in Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged" structure in drug design. Within this important class, 7-substituted indoles have garnered significant attention as key intermediates for complex molecular architectures. This guide provides an in-depth technical overview of the synthesis, discovery, and application of a pivotal building block: 7-acetoxyindole (also known as 1H-indol-7-yl acetate).

Primarily valued as a stable and reactive precursor, this compound serves as a gateway to a range of 7-functionalized indoles, particularly the crucial 7-hydroxyindole moiety.[2] The acetoxy group not only acts as a robust protecting group for the phenolic hydroxyl but also enhances the compound's solubility and handling characteristics.[2] This guide will elucidate the core synthetic methodologies, provide detailed experimental protocols based on established chemical principles, and explore the compound's significant applications, particularly in the development of targeted cancer therapeutics.

Core Synthesis: From 7-Hydroxyindole to this compound

The primary and most direct route to this compound is the O-acetylation of its precursor, 7-hydroxyindole. This reaction is a classic example of nucleophilic acyl substitution, where the phenolic hydroxyl group of 7-hydroxyindole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Precursor Synthesis: Accessing 7-Hydroxyindole

The availability of the starting material, 7-hydroxyindole, is critical. Several synthetic routes have been established, with the Bartoli indole synthesis being a prominent method for generating 7-substituted indoles.[3] This reaction involves the addition of a vinyl Grignard reagent to a nitroaromatic compound. Alternative methods, such as those starting from indoline, have also been developed, providing a six-step pathway to 7-hydroxyindole, a key building block for potent adrenaline β3-agonists and other therapeutic agents.[4]

The Acetylation Reaction: Mechanism and Causality

The acetylation of a hydroxyl group is a fundamental transformation in organic synthesis. The most common and efficient method employs acetic anhydride as the acetylating agent with pyridine serving as both a basic catalyst and a scavenger for the acetic acid byproduct.[5][6]

Reaction Mechanism:

-

Activation: Pyridine, a non-nucleophilic base, deprotonates the phenolic hydroxyl group of 7-hydroxyindole, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating a stable acetate anion as a leaving group, and forming the final product, this compound. Pyridine hydrochloride is formed as a byproduct.

This choice of reagents is deliberate. Acetic anhydride is a cost-effective and highly reactive acetylating agent. Pyridine is an ideal base because it is strong enough to deprotonate the phenol but not nucleophilic enough to compete in the acetylation reaction itself, thus preventing the formation of side products.[7] The reaction is typically performed at or below room temperature to ensure high selectivity for O-acetylation over potential N-acetylation of the indole nitrogen.[8]

Caption: A detailed workflow for the synthesis and purification of this compound.

Materials & Reagents:

-

7-Hydroxyindole (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (1.2 eq)

-

Acetic Anhydride (1.1 eq)

-

20% Aqueous Citric Acid Solution

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: Charge a clean, dry reaction vessel with 7-hydroxyindole and anhydrous dichloromethane (approx. 6 volumes relative to the starting material). [9]2. Cooling: Cool the resulting solution to 0-5°C using an ice bath.

-

Base Addition: Add anhydrous pyridine (1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below 5°C.

-

Acetylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains between 0-5°C. [9]5. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 3-4 hours. [9]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by transferring the mixture to a separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [9]9. Purification: Purify the crude residue by silica gel column chromatography or recrystallization to afford pure this compound.

Characterization and Quality Control

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound. While experimentally verified NMR data for this compound is not widely published, the expected spectral characteristics can be reliably predicted based on data from its precursor and structural isomers.

| Compound | ¹H NMR (DMSO-d₆) δ ppm | ¹³C NMR (DMSO-d₆) δ ppm |

| Indole | H1: 11.08; H2: 7.39; H3: 6.45; H4: 7.58; H5: 7.07; H6: 6.97; H7: 7.39 | C2: 124.9; C3: 102.1; C3a: 128.1; C4: 120.7; C5: 119.0; C6: 121.5; C7: 111.4; C7a: 135.8 |

| 7-Hydroxyindole | Predicted: H1 (NH) broad singlet >10 ppm; H2/H3 in pyrrole region (6-7.5 ppm); H4-H6 form an AMX system on the benzene ring. | Predicted: C7 will be significantly shifted downfield (>140 ppm) due to the -OH group. Other shifts will be perturbed relative to indole. |

| This compound | Predicted: Appearance of a sharp singlet for the acetyl methyl protons (~2.3 ppm). Protons on the benzene ring (H4, H5, H6) will experience shifts due to the electronic change from -OH to -OAc. | Predicted: Appearance of a carbonyl carbon signal (~169 ppm) and a methyl carbon signal (~21 ppm). The C7 signal will shift relative to 7-hydroxyindole. |

Note: The spectral data for Indole is sourced from established literature. [10]Data for 7-hydroxyindole and this compound are predicted based on established principles of NMR spectroscopy and data from analogous compounds.

Applications in Drug Development: A Precursor for Kinase Inhibitors

The primary value of this compound in drug development lies in its role as a protected precursor to 7-hydroxyindole and other 7-substituted indoles. The 7-position of the indole ring is a critical site for modification in the design of highly potent and selective kinase inhibitors, a major class of drugs for cancer therapy. [11] Cyclin-Dependent Kinase (CDK) Inhibitors: Uncontrolled cell proliferation is a hallmark of cancer, often driven by the dysregulation of Cyclin-Dependent Kinases (CDKs). [12]The 7-azaindole scaffold, a close bioisostere of the 7-hydroxyindole core, has been identified as a privileged structure for designing potent inhibitors of CDKs, including CDK2, CDK8, and CDK9. [13][14][15]Research has shown that N-protected 7-hydroxyindole is a valuable intermediate for the synthesis of novel CDK inhibitors. [4]The synthetic route often involves using this compound as a stable, easily handled starting material, which is then de-acetylated under mild basic conditions to reveal the reactive 7-hydroxyindole core for further elaboration into the final drug candidate.

For example, novel 7-azaindole derivatives have been designed and synthesized as potent CDK8 inhibitors for the treatment of acute myeloid leukemia, demonstrating the therapeutic relevance of this scaffold. [14]The ability to readily synthesize and functionalize the 7-position of the indole ring, facilitated by intermediates like this compound, is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds in this highly competitive therapeutic area.

Conclusion

This compound is more than a simple derivative; it is a strategic synthetic intermediate that provides a reliable and efficient entry point into the chemistry of 7-substituted indoles. Its synthesis via the acetylation of 7-hydroxyindole is a robust and scalable process rooted in fundamental organic chemistry principles. For researchers in drug discovery, particularly those targeting protein kinases, mastering the synthesis and manipulation of this compound unlocks access to a rich chemical space of potent and selective therapeutic agents. As the demand for novel targeted therapies continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase, solidifying its role as a key component in the modern medicinal chemist's toolkit.

References

-

D'Angelo, N., et al. (2022). New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. [Link]

-

GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

-

Li, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

-

Li, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]

-

Loddick, S. A., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

MDPI. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

PubChem. 4-Acetoxyindole. National Center for Biotechnology Information. [Link]

-

Raitanen, J-E. (2014). Response to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. [Link]

-

ResearchGate. (2017). Studies on Acetylation of Indoles. [Link]

-

ResearchGate. (2020). A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 5-Acetoxyindole and Related Compounds. [Link]

-

ResearchGate. (2008). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

ResearchGate. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. [Link]

-

Shehata, M. A., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. [Link]

-

U. Kuckländer. (1977). [Attempted synthesis of a derivative of 4-acetoxy-5-hydroxyindole-3-carboxylic acid]. Archiv der Pharmazie. [Link]

-

Walter, W. G., & Johnson, P. H. (1969). A product from the reaction of pyridine with acetic anhydride. Journal of the Chemical Society C: Organic. [Link]

-

Wiley Online Library. (2007). Supporting Information for a publication. [Link]

-

Wang, S., & Li, Z. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. MDPI. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole-Indole Conjugates as Anticancer CDK Inhibitors. PubMed. [Link]

Sources

- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]

7-acetoxyindole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-acetoxyindole (CAS Number: 5526-13-6), a key heterocyclic intermediate. This document synthesizes the available technical data on its chemical properties, synthesis, and applications, with a focus on its relevance to the fields of medicinal chemistry and organic synthesis.

Core Compound Identification and Properties

This compound, systematically named 1H-indol-7-yl acetate, is a substituted indole derivative. The strategic placement of the acetoxy group at the C-7 position of the indole nucleus makes it a valuable precursor in the synthesis of various biologically active molecules.[1]

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 5526-13-6 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| Synonyms | 1H-Indol-7-yl acetate | [1][2] |

| Appearance | Off-white solid | [1] |

| Storage Conditions | 0-8°C | [1] |

| Purity (Commercial) | ≥ 95% (HPLC) | [1] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in public literature. Researchers should perform their own characterization upon receipt of the material.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the acetylation of its precursor, 7-hydroxyindole. This reaction involves the esterification of the phenolic hydroxyl group at the C-7 position.

The diagram below illustrates the general transformation from 7-hydroxyindole to this compound.

Caption: General reaction scheme for the synthesis of this compound.

Disclaimer: This protocol is illustrative and requires optimization and validation in a laboratory setting.

Materials:

-

7-Hydroxyindole

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 7-hydroxyindole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add pyridine (2.0-3.0 eq) dropwise to the stirred solution.

-

Acylating Agent Addition: Slowly add acetic anhydride (1.2-1.5 eq) to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Self-Validation System:

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the 7-hydroxyindole starting material. A new, less polar spot corresponding to the product should appear.

-

Product Characterization: The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Reactivity and Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C-7 position is a key strategy for developing novel therapeutics, particularly kinase inhibitors.[4]

The acetoxy group serves two primary functions:

-

Protecting Group: It protects the reactive phenolic hydroxyl of 7-hydroxyindole, allowing for selective reactions at other positions of the indole ring (e.g., N-H or C-3).

-

Synthetic Handle: The ester can be hydrolyzed under basic or acidic conditions to regenerate the 7-hydroxyindole, which can then be used in further synthetic steps, such as etherification.

The electron-donating nature of the oxygen atom at the C-7 position influences the electron density of the indole ring, which can affect its reactivity in electrophilic substitution reactions.

This compound is a valuable intermediate for creating derivatives with diverse biological activities. While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its precursor, 7-hydroxyindole, and the broader class of 7-substituted indoles and azaindoles are crucial in modern drug discovery.[1][5][6]

-

Neurological Disorders: The indole core is a key component of many neurotransmitters (e.g., serotonin). Substituted indoles are frequently explored for their potential to modulate receptors and enzymes in the central nervous system.[1]

-

Oncology: The 7-azaindole scaffold, a bioisostere of indole, is found in several FDA-approved kinase inhibitors, such as vemurafenib.[4] The synthesis of complex 7-substituted indoles often begins with simpler precursors, highlighting the potential utility of this compound in this area.

-

Anti-inflammatory and Antioxidant Research: Derivatives of this compound have been investigated for their potential anti-inflammatory and antioxidant properties.[1]

Analytical and Quality Control

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), as indicated by commercial suppliers who offer grades of ≥ 95% purity.[1]

The following diagram outlines a typical workflow for the quality control of a synthesized or purchased batch of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1H-indol-7-yl acetate

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1H-indol-7-yl acetate, a key intermediate and research compound. With a focus on solubility and stability, this document is intended for researchers, scientists, and drug development professionals. It delves into the theoretical and practical aspects of these parameters, offering detailed experimental protocols and explaining the scientific rationale behind the methodologies. The guide is structured to provide a deep understanding of the molecule's behavior in various environments, ensuring scientific integrity and enabling robust experimental design.

Introduction to 1H-indol-7-yl acetate

1H-indol-7-yl acetate, also known as 7-acetoxyindole, belongs to the vast and versatile family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The acetylation of the hydroxyl group at the 7-position of the indole ring modifies its physicochemical properties, such as lipophilicity and susceptibility to hydrolysis, which in turn influences its biological activity and formulation characteristics. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, from initial screening assays to formulation development. This guide will provide the foundational knowledge and practical methodologies to characterize these critical attributes.

Physicochemical Properties of 1H-indol-7-yl acetate

A foundational understanding of the physicochemical properties of 1H-indol-7-yl acetate is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.19 g/mol | |

| Appearance | Solid | |

| Primary Hydrolysis Product | 7-Hydroxyindole | Inferred from chemical structure |

The primary hydrolysis product, 7-hydroxyindole, has a molecular weight of 133.15 g/mol [1]. The conversion from the acetate ester to the phenol will significantly alter the compound's polarity and hydrogen bonding capabilities, impacting both its solubility and chromatographic behavior.

Solubility Profile of 1H-indol-7-yl acetate

The solubility of a compound is a critical determinant of its utility in various applications, including biological assays and formulation development. The solubility of 1H-indol-7-yl acetate is influenced by its solid-state properties (crystal lattice energy) and its interactions with the solvent.

Theoretical Considerations and Predicted Solubility

The presence of the acetate group increases the lipophilicity of the indole core compared to its hydroxylated counterpart, 7-hydroxyindole. It is anticipated that 1H-indol-7-yl acetate will exhibit good solubility in a range of organic solvents. Based on the general principle of "like dissolves like," its solubility is expected to be higher in moderately polar to nonpolar organic solvents and lower in aqueous media.

Predicted Solubility Ranking:

-

High Solubility: Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

-

Moderate Solubility: Acetonitrile, Methanol, Ethanol

-

Low to Insoluble: Water, Hexane

Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of 1H-indol-7-yl acetate is crucial. The following protocol outlines a standard shake-flask method coupled with HPLC analysis.

Experimental Workflow for Solubility Determination

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of 1H-indol-7-yl acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL. Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL. Keep the solution at room temperature and collect samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the expected rapid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

-

Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of approximately 100 µg/mL. Keep the solution at room temperature and protected from light. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Degradation:

-

Solid State: Place a known amount of solid 1H-indol-7-yl acetate in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours). After cooling, dissolve the solid in a suitable solvent for HPLC analysis.

-

Solution State: Prepare a solution of 1H-indol-7-yl acetate in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 100 µg/mL. Heat the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points.

-

-

Photostability: Expose a solution of 1H-indol-7-yl acetate (approximately 100 µg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the exposure period.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For 1H-indol-7-yl acetate, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most suitable approach.

Key Principles for Method Development:

-

Specificity: The method must be able to resolve the peak of 1H-indol-7-yl acetate from all potential degradation products and impurities. This is confirmed through forced degradation studies and peak purity analysis using a photodiode array (PDA) detector.

-

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

-

Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).

-

Robustness: The method should be insensitive to small, deliberate variations in method parameters, ensuring its reliability in different laboratories and with different instruments.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for indole derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with mass spectrometry if further characterization of degradants is needed. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |

| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. | To ensure the elution of both polar degradants (like 7-hydroxyindole) and the more nonpolar parent compound. A typical gradient might be 10-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | ~220 nm and ~270 nm (monitor both) | Indoles typically have strong absorbance in these regions. A PDA detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Summary and Recommendations

1H-indol-7-yl acetate is a valuable research compound whose utility is intrinsically linked to its solubility and stability characteristics.

-

Solubility: It is predicted to be soluble in a range of common organic solvents but to have limited aqueous solubility. Experimental verification using the provided shake-flask protocol is strongly recommended to obtain quantitative data for specific applications.

-

Stability: The primary stability concern is hydrolysis of the acetate ester, which is expected to be significant under both acidic and basic conditions. The indole ring also presents a potential liability for oxidative and photolytic degradation. Forced degradation studies are crucial for understanding these liabilities and for developing a robust, stability-indicating analytical method.

For routine handling, 1H-indol-7-yl acetate should be stored in a cool, dry, and dark place. Solutions should be prepared fresh, and for aqueous buffers, a neutral pH is recommended to minimize hydrolysis. The use of the stability-indicating HPLC method outlined in this guide will enable accurate quantification and monitoring of the purity of 1H-indol-7-yl acetate in various experimental settings.

References

-

PubChem. (n.d.). 7-Hydroxyindole. National Center for Biotechnology Information. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Approach. In Handbook of Stability Testing in Pharmaceutical Development (pp. 55-100). Springer.

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Tsujikawa, H., & Inoue, H. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1842.

-

ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

- Ragehy, N. A. E., et al. (2015). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.

-

ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development.

- Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.

Sources

A Technical Guide to the Biological Activities of 7-Acetoxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Among its many variations, the 7-acetoxyindole framework has emerged as a versatile precursor and a core structure for developing novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurological effects. This guide synthesizes current research to provide an in-depth exploration of these activities, focusing on structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into specific examples, present key data in a comparative format, and provide detailed protocols and workflows to empower researchers in the field of drug discovery.

The this compound Scaffold: A Foundation for Drug Discovery

The this compound molecule consists of a bicyclic structure containing a benzene ring fused to a pyrrole ring, with an acetoxy group (-OCOCH₃) substituted at the 7th position. This acetoxy group enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis.[1] Its stability and amenability to chemical modification allow for the creation of diverse derivative libraries, which is a cornerstone of modern drug development.[1]

The this compound scaffold is often considered alongside its bioisostere, 7-azaindole, where a nitrogen atom replaces the carbon at the 7th position of the indole ring.[2][3] 7-azaindoles are particularly prominent as kinase inhibitors, likely due to their structural similarity to the adenine component of ATP.[2] Insights from both this compound and 7-azaindole derivatives contribute to a broader understanding of this chemical space.

Caption: General structure of this compound and key modification sites.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold exhibit a wide spectrum of pharmacological effects. The following sections detail the most significant of these activities, supported by mechanistic insights and experimental data.

Anticancer Activity

The development of novel anticancer agents is a primary focus for this compound and, more broadly, 7-azaindole derivative research. These compounds have been shown to inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways.

Mechanisms of Action:

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[4]

-

Erk5 Inhibition: A series of novel 7-azaindole derivatives demonstrated potent anti-proliferative activity against human lung cancer A549 cells by inhibiting the extracellular signal-regulated kinase 5 (Erk5).[5] Compounds like 4a and 5j showed IC₅₀ values of 6.23 µg/mL and 4.56 µg/mL, respectively, comparable to the positive control XMD8-92.[5]

-

Dual CDK9/Haspin Inhibition: Certain 7-azaindole derivatives bearing benzocycloalkanone motifs have been identified as dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9)/CyclinT and Haspin kinase, both of which are considered important oncology targets.[6]

-

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA damage repair. Their inhibition is a validated strategy for treating cancers with specific mutations, such as in BRCA1/2. Several 7-azaindole analogs have been designed and synthesized as potential PARP inhibitors, showing efficacy against breast cancer cell lines (MCF-7).[7]

-

DDX3 Helicase Inhibition: The DEAD-box helicase DDX3 is implicated in tumorigenesis and metastasis. A novel 7-azaindole derivative, 7-AID , was designed to bind to the adenosine-binding pocket of DDX3, effectively inhibiting its function in a dose-dependent manner and showing cytotoxic effects on HeLa, MCF-7, and MDA-MB-231 cancer cells.[8][9]

Structure-Activity Relationship (SAR) Insights:

-

SAR studies on 7-azaindole derivatives targeting Erk5 revealed that a double bond on an attached piperidine ring and the nitrogen at the N7 position were essential for anti-proliferative activity.[5]

-

For semisynthetic derivatives of 7α-acetoxy-6β-hydroxyroyleanone, the introduction of fluorine-containing aromatic substituents was found to improve the anticancer properties.[10]

-

A review of anticancer 7-azaindole analogs highlighted that positions 1, 3, and 5 are the most active sites for modification, with alkyl, aryl carboxamide, and heterocyclic ring substitutions proving most successful.[3]

Caption: Inhibition of the Erk5 signaling pathway by a 7-azaindole derivative.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have shown significant promise in modulating inflammatory responses.[1] The indole scaffold itself is the basis for well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, and new derivatives are being explored for improved efficacy and safety profiles.[11]

Mechanisms of Action:

-

CRTh2 Receptor Antagonism: High-throughput screening identified a 7-azaindole-3-acetic acid scaffold as a novel antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[12] This receptor is a key player in allergic inflammation. Optimized compounds demonstrated potent functional inhibition of human eosinophil shape change, a key cellular event in the inflammatory cascade.[12]

-

COX/5-LOX Inhibition: Many anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes. Some indole and oxindole derivatives have been developed as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory effect with a better safety profile compared to traditional NSAIDs.[13]

-

STING Pathway Inhibition: The stimulator of interferon genes (STING) pathway is a component of the innate immune system that can drive autoinflammatory diseases when aberrantly activated. Novel indole derivatives have been designed to inhibit STING, thereby reducing the production of inflammatory cytokines.[14]

Some 7-azaindole derivatives have also been evaluated for analgesic activity using the tail immersion method, demonstrating significant effects at a dose of 50 mg/kg.[15]

Antimicrobial and Antiviral Activity

The functional diversity of these compounds extends to activity against microbial pathogens.

-

Antibacterial and Antifungal Effects: Several 7-azaindole derivatives have been synthesized and shown to possess inhibitory effects against a range of Gram-positive and Gram-negative bacteria.[16][17]

-

Antibiofilm Activity: Beyond direct antimicrobial action, certain indole derivatives, such as 7-hydroxyindole, have shown potent antibiofilm properties against extensively drug-resistant (XDR) Acinetobacter baumannii.[18][19] At sub-inhibitory concentrations, these compounds can both prevent biofilm formation and eradicate mature biofilms.[18] The mechanism involves the downregulation of quorum sensing-related genes like abaI and abaR.[18]

-

Antiviral Potential: A series of 7-azaindole derivatives were designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.[20] One compound, ASM-7 , showed excellent antiviral activity (EC₅₀ = 0.45 μM) in a pseudovirus model, representing a significant improvement over the initial hit compound.[20]

Data Summary: Anticancer Activity

To facilitate comparison, the following table summarizes the in vitro anticancer activity of selected 7-azaindole derivatives mentioned in the literature.

| Compound ID | Target | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 4a | Erk5 | A549 (Lung) | 6.23 µg/mL | [5] |

| 5j | Erk5 | A549 (Lung) | 4.56 µg/mL | [5] |

| 4g | PARP (putative) | MCF-7 (Breast) | 15.56 µM | [7] |

| 7-AID | DDX3 | HeLa (Cervical) | 16.96 µM/mL | [8] |

| 7-AID | DDX3 | MCF-7 (Breast) | 14.12 µM/mL | [8] |

| 7-AID | DDX3 | MDA-MB-231 (Breast) | 12.69 µM/mL | [8] |

Experimental Protocols and Workflows

This section provides validated, step-by-step methodologies for assessing the biological activity of this compound derivatives, reflecting standard practices in the field.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted from methodologies used to evaluate 7-azaindole derivatives against cancer cell lines.[5]

Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Workflow: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a widely used and validated preclinical model for evaluating the acute anti-inflammatory activity of novel compounds.[11]

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Workflow:

-

Animal Acclimatization & Grouping: Acclimate rodents (e.g., Wistar rats) to laboratory conditions. Divide them into groups: (1) Vehicle Control, (2) Positive Control (e.g., Indomethacin), and (3) Test Compound groups (at various doses).

-

Compound Administration: Administer the test derivatives and control substances orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Measure the initial volume of each rat's hind paw using a plethysmometer. Inject a 1% carrageenan solution subcutaneously into the plantar surface of the paw.

-

Edema Measurement: Measure the paw volume again at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives, particularly the closely related 7-azaindoles, represent a highly promising area for therapeutic innovation. The breadth of biological activities—from potent and specific kinase inhibition in oncology to the modulation of complex inflammatory pathways and novel antimicrobial mechanisms—underscores their versatility. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their oral bioavailability and in vivo efficacy.[12] Furthermore, exploring multi-target agents, such as dual kinase inhibitors or compounds with combined anti-inflammatory and analgesic properties, could lead to therapies with superior clinical outcomes. The continued application of rational drug design, guided by SAR and in silico modeling, will undoubtedly unlock the full potential of this valuable chemical class.

References

-

Machingura, M., et al. (2023). Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. Molecules, 28(19), 6888. Available at: [Link]

-

Li, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 98, 117578. Available at: [Link]

-

Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. Available at: [Link]

-

Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Pharmaceutical and Biosciences Journal. Available at: [Link]

-

Shaik, N. B., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure & Dynamics, 40(16), 7249-7263. Available at: [Link]

-

Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. Available at: [Link]

-

Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. Available at: [Link]

-

Shaik, N. B., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:—an in silico and in vitro approach. ResearchGate. Available at: [Link]

-

Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Available at: [Link]

-

Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 183. Available at: [Link]

-

Rani, P., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2055-2077. Available at: [Link]

-

Allied Academies. (2021). In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. Journal of Cancer Prevention & Current Research. Available at: [Link]

-

ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]

-

Alam, M. M., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(12), 3233. Available at: [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Retrieved from [Link]

-

PJSIR. (n.d.). Synthesis of Some 7-Azaindol Derivatives as Potent Antimicrobial agents. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. Available at: [Link]

-

MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Dyes and Pigments, 224, 112049. Available at: [Link]

-

El-Gamal, M. I., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Scientific Reports, 14(1), 8963. Available at: [Link]

-

Sharma, G., et al. (2018). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 18(11), 933-952. Available at: [Link]

-

He, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

-

Malpass, J. R., et al. (2007). 7-Azaindole Derivatives as Potential Partial Nicotinic Agonists. Journal of Medicinal Chemistry, 50(23), 5555-5564. Available at: [Link]

-

ResearchGate. (n.d.). 7-Azaindole derivatives as potential antibacterial agents. Retrieved from [Link]

-

Frontiers. (n.d.). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory Effects of Compounds from Echinoderms. Retrieved from [Link]

-

He, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

-

Singh, A., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 153, 107986. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archives.ijper.org [archives.ijper.org]

- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pjsir.org [pjsir.org]

- 17. researchgate.net [researchgate.net]

- 18. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Applications of 7-Acetoxyindole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Acetoxyindole is a versatile heterocyclic compound that holds considerable, albeit largely untapped, potential in therapeutic applications. While primarily recognized in the scientific literature as a key synthetic intermediate for more complex bioactive molecules, particularly in the realms of oncology and neurology, its intrinsic value may be significantly underestimated. This guide posits a dual-pronged perspective on the therapeutic utility of this compound. Firstly, it delves into its established role as a pivotal building block in the synthesis of elaborate molecular architectures with proven pharmacological relevance. Secondly, and more speculatively, it introduces a compelling prodrug hypothesis, wherein this compound may serve as a stable precursor to the biologically active metabolite, 7-hydroxyindole. The latter has demonstrated noteworthy antimicrobial and antibiofilm activities, suggesting a novel therapeutic avenue for this compound. This whitepaper will provide a comprehensive overview of the synthesis of this compound, its utility as a chemical scaffold, the evidence supporting its potential as a prodrug, and the therapeutic promise of its derivatives and analogues, thereby offering a forward-looking perspective for researchers in drug discovery and development.

Section 1: The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with a wide array of biological targets. The indole moiety is present in a multitude of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This inherent adaptability has cemented the indole scaffold as a "privileged structure" in drug discovery, continually inspiring the development of novel therapeutic agents.

Section 2: this compound: Physicochemical Properties and Synthesis

This compound (1H-Indol-7-yl acetate) is an off-white solid with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[1] The presence of the acetoxy group at the 7-position enhances its solubility and reactivity compared to the parent indole.[1] This functional group is amenable to a variety of chemical transformations, making this compound a valuable and versatile intermediate in organic synthesis.[1]

Representative Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 7-hydroxyindole. The following is a generalized protocol:

Materials:

-

7-Hydroxyindole

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 7-hydroxyindole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as pyridine, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by thin-layer chromatography).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure this compound.

Caption: Synthetic pathway for this compound.

Section 3: this compound as a Versatile Synthetic Intermediate

The primary and most well-documented application of this compound is as a precursor in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders and cancer.[1] Its utility lies in the ability of the 7-acetoxy group to be hydrolyzed to a hydroxyl group, which can then be further functionalized, or to participate in various coupling reactions.

A pertinent example of the importance of 7-substituted indoles in the synthesis of complex, biologically active molecules is the preparation of 7-prenylindole. This compound is a crucial building block for the synthesis of natural products like demethylasterriquinone B1, which has been identified as a lead compound for oral insulin mimics.[2] While the direct synthesis of 7-prenylindole from this compound is not explicitly detailed in the provided literature, the established chemistry of indole suggests that this compound could serve as a viable starting material for introducing the prenyl group at the 7-position through appropriate synthetic transformations. This underscores the strategic importance of this compound in providing access to a class of compounds with significant therapeutic potential.

Section 4: The Prodrug Hypothesis: this compound as a Precursor to Bioactive 7-Hydroxyindole

A compelling, yet less explored, therapeutic application of this compound is its potential to act as a prodrug for 7-hydroxyindole. A prodrug is an inactive or less active compound that is metabolized in the body to an active drug.[3] This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and metabolism.

The Role of Esterases in Drug Metabolism

The human body possesses a variety of esterase enzymes that are capable of hydrolyzing ester bonds.[4] These enzymes, including carboxylesterases and cholinesterases, are widely distributed in the liver, gut, plasma, and red blood cells.[4] Aryl acetates, such as this compound, are known substrates for these enzymes.[4] Upon administration, this compound would likely be rapidly hydrolyzed by these esterases to release acetic acid and the active metabolite, 7-hydroxyindole. This bioconversion is a key tenet of the prodrug hypothesis for this compound.

Caption: The this compound prodrug hypothesis.

The Unveiled Bioactivity of 7-Hydroxyindole

Recent studies have highlighted the significant biological activities of 7-hydroxyindole, particularly its antimicrobial and antibiofilm properties. This provides a strong rationale for the development of this compound as a prodrug to deliver this active metabolite.

Antimicrobial and Antibiofilm Activity:

-

Against Escherichia coli: 7-hydroxyindole has been shown to be a potent inhibitor of biofilm formation in enterohemorrhagic E. coli (EHEC).[5]

-

Against Acinetobacter baumannii: In studies on extensively drug-resistant Acinetobacter baumannii (XDRAB), 7-hydroxyindole displayed potent antimicrobial and antibiofilm activity.[6] Sub-inhibitory concentrations of 7-hydroxyindole were capable of both inhibiting the formation of new biofilms and eradicating mature biofilms.[6] Mechanistically, it was found to reduce the expression of quorum sensing and biofilm-implicated genes.[6]

-

In Vivo Efficacy: The therapeutic potential of 7-hydroxyindole was further demonstrated in a Galleria mellonella infection model, where treatment with 7-hydroxyindole improved the survival rate of XDRAB-infected larvae.[6]

| Pathogen | Biological Activity of 7-Hydroxyindole | Mechanism of Action | Reference |

| E. coli (EHEC) | Potent biofilm inhibitor | Inhibition of cysteine metabolism | [5] |

| A. baumannii (XDRAB) | Antimicrobial, biofilm inhibition, mature biofilm eradication | Downregulation of quorum sensing genes (abaI, abaR) | [6] |

| P. aeruginosa | Stimulates biofilm formation | Interspecies bacterial signaling | [5] |

Section 5: Therapeutic Potential of the 7-Substituted Indole Scaffold: Insights from Analogues

The therapeutic potential of modifying the 7-position of the indole ring is well-established through extensive research on 7-azaindole derivatives. 7-Azaindoles are bioisosteres of indoles where a nitrogen atom replaces the C-H group at the 7-position. This structural modification has led to the discovery of numerous potent and selective therapeutic agents across various disease areas.

-

Oncology: 7-Azaindole derivatives have been developed as inhibitors of various protein kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) and DDX3 helicase.[7][8]

-

Inflammatory Diseases: 7-Azaindole-3-acetic acid derivatives have been identified as potent and selective antagonists of the CRTh2 receptor, a target for inflammatory conditions like asthma.[9]

-

Neurological Disorders: The 7-azaindole scaffold has been explored for its potential as partial agonists of nicotinic acetylcholine receptors, with implications for cognitive disorders and smoking cessation.

The successful development of 7-azaindole-based therapeutics provides a strong precedent for the therapeutic potential of other 7-substituted indoles, including derivatives of this compound. The 7-position is a key vector for molecular modification that can significantly influence the biological activity and selectivity of the indole scaffold.

Caption: Therapeutic potential of the 7-substituted indole scaffold.

Section 6: Experimental Protocols

Synthesis of this compound

This protocol is a more detailed representation of the general synthesis described in Section 2.

Materials:

-

7-Hydroxyindole (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 7-hydroxyindole in anhydrous DCM, add pyridine and cool the mixture to 0 °C.

-

Slowly add acetic anhydride to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford this compound.

In Vitro Evaluation of Antimicrobial and Antibiofilm Activity of 7-Hydroxyindole

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a stock solution of 7-hydroxyindole in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay:

-

Perform serial dilutions of 7-hydroxyindole in a 96-well microtiter plate containing a suitable growth medium (e.g., Tryptic Soy Broth).

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37 °C for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the remaining biofilms with crystal violet for 15 minutes.

-

Wash the wells again with PBS and solubilize the bound crystal violet with ethanol or acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm formation. Compare the absorbance of treated wells to untreated controls to determine the percentage of biofilm inhibition.

Section 7: Future Perspectives and Conclusion

This compound stands at an interesting crossroads in medicinal chemistry. Its established role as a versatile synthetic intermediate provides a solid foundation for its continued use in the development of complex therapeutic agents. The ability to leverage this simple starting material to construct intricate molecular architectures with diverse biological activities is of significant value to the drug discovery community.

The more speculative, yet scientifically sound, prodrug hypothesis presents an exciting new avenue for research. The potent antimicrobial and antibiofilm activities of its metabolite, 7-hydroxyindole, against clinically relevant pathogens warrant further investigation. Future research should focus on:

-

Pharmacokinetic Studies: In vivo studies are crucial to confirm the enzymatic hydrolysis of this compound to 7-hydroxyindole and to determine the pharmacokinetic profiles of both compounds.

-

Efficacy in Animal Models of Infection: The promising in vitro and in vivo (G. mellonella) data for 7-hydroxyindole should be expanded to more complex animal models of bacterial infection.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of other 7-acyloxyindole derivatives could lead to prodrugs with optimized hydrolysis rates and improved therapeutic indices.

-

Exploration of Other Therapeutic Areas: Given the diverse bioactivities of the indole scaffold, the potential of this compound and its derivatives in other therapeutic areas, such as inflammation and oncology, should not be overlooked.

References

-

Williams, F. M. (1989). Clinical significance of esterases in man. Clinical Pharmacokinetics, 17(5), 324-332. [Link]

-

Lee, J. H., & Lee, J. (2009). Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin. Infection and Immunity, 77(10), 4329–4338. [Link]

-

Li, B., et al. (2005). Species differences in the expression and function of intestinal carboxylesterases. Drug Metabolism and Disposition, 33(8), 1166-1173. [Link]

-

Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]

-

He, Y., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 9(4), e00338-24. [Link]

-

Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. [Link]

-

Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]

-

Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]

-

Pamar, V. R., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10591–10605. [Link]

-

Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. [Link]

-

Li, Y., et al. (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Molecules, 27(19), 6527. [Link]

- Tyson, F. T. (1951). U.S. Patent No. 2,537,609. Washington, DC: U.S.

- Shen, T. Y., & Shunk, C. H. (1980). U.S. Patent No. 4,181,740. Washington, DC: U.S.

- Asberom, T., et al. (1996). U.S. Patent No. 5,545,644. Washington, DC: U.S.

- Ishikura, M., & Abe, T. (2007). European Patent No. EP1829872B1.

-

Patel, D. R., & Patel, K. C. (2014). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. IOSR Journal of Applied Chemistry, 7(1), 1-3. [Link]

-

Gotor-Fernández, V., et al. (2011). Green methodology for enzymatic hydrolysis of acetates in non-aqueous media via carbonate salts. Green Chemistry, 13(12), 3364-3369. [Link]

-

Kim, H., & Lee, J. W. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(20), 6825. [Link]

-

Wang, Z., et al. (2018). Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines. Organic Chemistry Frontiers, 5(11), 1774-1778. [Link]

-

Govek, S. P., & Overman, L. E. (2001). Practical Synthesis of 7-Prenylindole. Organic Letters, 3(11), 1681–1682. [Link]

-

Jahandideh, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Indole-Based Compounds as Potential Anticancer Agents: In Vitro Cytotoxicity, In Vivo Efficacy, and Computational Insight. Journal of Medicinal Chemistry. [Link]

-

Butler, A. R., & Robertson, I. H. (1976). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (5), 588-591. [Link]

-

Gröger, H. (2021). Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. Frontiers in Catalysis, 1, 753238. [Link]